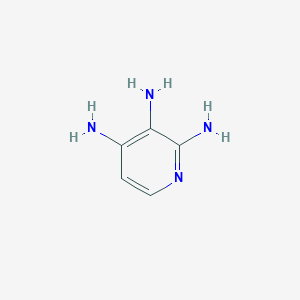

Pyridine-2,3,4-triamine

Übersicht

Beschreibung

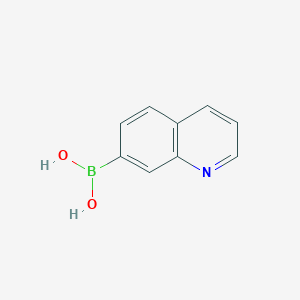

Pyridine-2,3,4-triamine derivatives are a class of compounds that have garnered significant interest due to their unique chemical properties and potential applications. These compounds are characterized by the presence of three amino groups attached to a pyridine ring, which significantly enhances their nucleophilicity and reactivity towards electrophiles .

Synthesis Analysis

The synthesis of pyridine-2,3,4-triamine derivatives can be achieved through various methods. One approach involves the combination of nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction, leading to the formation of novel pyridine-containing triamine monomers . Another method includes a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under specific conditions . Additionally, metal-free synthesis strategies have been developed, such as the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of triazolo-pyridine skeletons .

Molecular Structure Analysis

The molecular structure of pyridine-2,3,4-triamine derivatives is characterized by the presence of pyridine moieties, which can be further modified to introduce various functional groups. Nuclear Magnetic Resonance Spectroscopy (1H-NMR) is commonly used for chemical structural characterization, revealing the presence of various forms of the triamine and branched structure units . X-ray crystallography has been employed to determine the structures of complexes formed with these triamines, providing insights into their coordination behavior and stereochemistry .

Chemical Reactions Analysis

Pyridine-2,3,4-triamine derivatives exhibit a range of chemical reactivities, including the ability to form complexes with metal ions such as Fe(II), Ni(II), and Zn(II). These complexes can self-assemble into higher-order structures like helicates and mesocates, depending on the nature of the spacer used in the synthesis . The triamines also show stereoselectivity in their reactions with metal complexes, forming very stable Cu2+ complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-2,3,4-triamine derivatives are influenced by their molecular structure. Many of these compounds are soluble in polar aprotic solvents and exhibit excellent thermal stability, with decomposition temperatures ranging significantly, indicating their potential for use in high-temperature applications . The introduction of substituents such as phthalimide groups can further enhance these properties, leading to materials with desirable characteristics for various industrial applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Soluble and Thermally Stable Polyimides

Pyridine-containing triamines, like 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), have been used to create new polyimides with phthalimide as a pendent group. These polyimides show exceptional solubility in polar aprotic solvents and exhibit excellent thermal stability, making them promising for various industrial applications (Zhuo et al., 2014).

Complex Formation with Copper(II) Ion

The linear triamine 2,6-bis(pyrrolidin-2-yl)pyridine has been synthesized, showing a capacity to form very stable Cu2+ complexes. This property is significant for understanding metal complex formation in chemistry and biochemistry (Bernauer & Gretillat, 1989).

Novel Class of Trisubstituted Platinum(II) Antitumor Agents

Studies have explored the use of pyridine derivatives in platinum(II) antitumor agents. These agents demonstrate activity against various tumor systems and offer new insights into the mechanisms of action of platinum-based chemotherapy (Hollis et al., 1991).

Multicomponent Synthesis of Trisubstituted Pyridines

A multicomponent and one-pot process involving pyridine triamines has been developed for regioselectively synthesizing trisubstituted pyridines. This methodology is important forefficient synthesis in organic chemistry (Barluenga et al., 2008).

Development of Azacyclic Compounds

Pyridine derivatives have been utilized in the silylative reduction of pyridines, leading to the formation of azacyclic compounds with sp³ C-Si bonds. This method allows for the creation of structurally diverse azacycles, which is significant in organic synthesis (Gandhamsetty et al., 2015).

Regioselective Reactions of Pyridynes

Research has demonstrated the use of 3,4-pyridynes for the controlled synthesis of di- and tri-substituted pyridines. This approach is valuable in the field of medicinal chemistry, as pyridine is a common component in many drugs (Goetz & Garg, 2012).

Enantioselective Michael Addition in Organic Chemistry

Pyridine-based triamine derivatives have been used as catalysts for the enantioselective Michael addition of cyclic ketones to nitroalkenes. This finding is crucial for developing new methodologies in asymmetric synthesis (Pansare & Pandya, 2006).

In Agricultural and Horticultural Research

Triazines and pyridines, including those from the pyridine-2,3,4-triamine family, have been increasingly used in physiological research related to plant growth. They provide insights into the regulation of terpenoid metabolism affecting cell division and elongation (Grossmann, 1990).

Synthesis of Polyfunctionalized Pyridines

Organocatalyzed reactions involving triamines have led to the synthesis of diverse pyridine derivatives. These compounds have applications in developing antibacterial agents and fluorescence sensors for ions like Cu(2+) (Khanal & Lee, 2015).

Safety And Hazards

The safety data sheet for Pyridine-2,3,4-triamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Pyridine derivatives like Pyridine-2,3,4-triamine have significant potential in the field of medicinal chemistry research. They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Eigenschaften

IUPAC Name |

pyridine-2,3,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXBXAJWVZTKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622735 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,3,4-triamine | |

CAS RN |

52559-11-2 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)